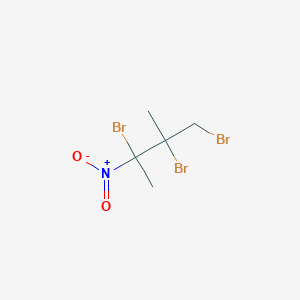

1,2,3-Tribromo-2-methyl-3-nitrobutane

Description

1,2,3-Tribromo-2-methyl-3-nitrobutane is a halogenated aliphatic compound with the molecular formula C₄H₆Br₃NO₂. Its structure consists of a four-carbon butane backbone substituted with three bromine atoms (at positions 1, 2, and 3), a methyl group at position 2, and a nitro group (-NO₂) at position 2.

Properties

CAS No. |

62545-14-6 |

|---|---|

Molecular Formula |

C5H8Br3NO2 |

Molecular Weight |

353.83 g/mol |

IUPAC Name |

1,2,3-tribromo-2-methyl-3-nitrobutane |

InChI |

InChI=1S/C5H8Br3NO2/c1-4(7,3-6)5(2,8)9(10)11/h3H2,1-2H3 |

InChI Key |

PFCZZDGZBJIINY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)(C(C)([N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,3-tribromo-2-methyl-3-nitrobutane typically involves the bromination of 2-methyl-3-nitrobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butane backbone . Industrial production methods may involve the use of bromine and a suitable catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

1,2,3-Tribromo-2-methyl-3-nitrobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid group.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Tribromo-2-methyl-3-nitrobutane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-tribromo-2-methyl-3-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1,2,3-Tribromo-2-methyl-3-nitrobutane and analogous compounds:

| Compound Name | Molecular Formula | Key Structural Features | Reactivity/Properties |

|---|---|---|---|

| This compound | C₄H₆Br₃NO₂ | Three Br, methyl at C2, nitro at C3 | High density; electrophilic sites due to Br and NO₂ |

| 1,2,3-Tribromo-5-nitrobenzene | C₆H₂Br₃NO₂ | Aromatic ring, Br at 1,2,3; NO₂ at 5 | Undergoes aromatic substitution; planar structure |

| 2-Bromo-3-nitrosobutane | C₄H₈BrN₂O | Br at C2, nitroso (-NO) at C3 | Nitroso group enables redox reactions; less stable than nitro |

| 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane | C₇H₁₄Br₂ | Branched Br and methyl groups | Steric hindrance limits SN2 reactivity |

Key Observations:

Aromatic vs. Aliphatic Backbone :

- Unlike 1,2,3-Tribromo-5-nitrobenzene (aromatic), the target compound’s aliphatic chain allows for conformational flexibility but reduces resonance stabilization. The nitro group in the aromatic derivative participates in electron withdrawal across the ring, whereas in the aliphatic compound, it primarily polarizes adjacent C-Br bonds .

Nitro vs. Nitroso Groups: The nitro (-NO₂) group in this compound is more electron-withdrawing and stable than the nitroso (-NO) group in 2-Bromo-3-nitrosobutane. This difference enhances the target compound’s electrophilicity, making it reactive in nucleophilic substitutions .

Halogen Substitution Patterns: Compared to 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, the target’s three bromine atoms increase molecular weight (452.8 g/mol) and density.

Physicochemical Properties

Boiling Point and Solubility :

The trifluoro and phenyl groups in compounds like 1,1,1-Trifluoro-3-methyl-3-phenylbutan-2-amine () enhance hydrophobicity, whereas the nitro group in the target compound may improve solubility in polar aprotic solvents.Thermal Stability : Nitro groups generally decompose exothermically at high temperatures. The target compound’s stability is likely lower than that of halogenated alkanes without nitro substituents, such as 1-Bromo-2,2-dimethylpropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.